N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Description
N-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a heterocyclic compound featuring two pyrazole moieties and a tetrahydrothiophene dioxide (sulfone) group. The propanamide linker bridges the two pyrazole rings, with one pyrazole substituted by a sulfone-containing tetrahydrothiophene ring and the other by ethyl and dimethyl groups.
Synthesis of such compounds typically involves coupling reactions, as evidenced by analogous procedures in the literature. For example, carboxamide derivatives are often synthesized using EDCI/HOBt-mediated amide bond formation in DMF, as demonstrated in the synthesis of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)pyrazole-4-carboxamides (e.g., compounds 3a–3p in ) .
Properties
Molecular Formula |
C18H27N5O3S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C18H27N5O3S/c1-5-22-14(4)16(13(3)21-22)6-7-18(24)19-17-10-12(2)20-23(17)15-8-9-27(25,26)11-15/h10,15H,5-9,11H2,1-4H3,(H,19,24) |
InChI Key |
CJMSCNLHARMWBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCC(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The tetrahydrothiophene sulfone-pyrazole core is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. A representative protocol involves:
-
Formation of β-keto ester : Reacting tetrahydrothiophene-3-carboxylic acid with ethyl acetoacetate under Mitsunobu conditions (DIAD, PPh₃) to yield ethyl 3-(tetrahydrothiophen-3-yl)-3-oxopropanoate.
-
Oxidation to sulfone : Treating the intermediate with Oxone® in a water/acetone mixture (1:2 v/v) at 0–5°C for 6 hours, achieving >95% conversion to the sulfone.
-
Pyrazole cyclization : Reacting the sulfone-containing β-keto ester with methylhydrazine in ethanol under reflux (78°C, 12 hours), followed by crystallization from ethyl acetate to isolate the pyrazole-amine.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| β-Keto ester | 82 | 91% |
| Sulfone oxidation | 94 | 98% |
| Pyrazole formation | 75 | 97% |
Synthesis of Part B: 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid
Sonication-Assisted Pyrazole Synthesis
Microwave or ultrasound irradiation enhances reaction efficiency for the ethyl-dimethyl pyrazole subunit:
-
Cyclocondensation : A mixture of pentane-2,4-dione, ethylhydrazine, and acetic acid (1:1:0.1 molar ratio) is irradiated at 80°C (150 W) for 20 minutes, yielding 1-ethyl-3,5-dimethyl-1H-pyrazole.
-
Alkylation at C4 : Reacting the pyrazole with acryloyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as base (0°C → RT, 4 hours), followed by hydrolysis with LiOH/THF/H₂O to generate the propanoic acid derivative.
Optimization Insight :
-
Sonication reduces reaction time from 12 hours (conventional heating) to 20 minutes while improving yield by 18%.
-
Alkylation selectivity at C4 is achieved by maintaining low temperatures (−10°C) during acryloyl chloride addition.
Amide Coupling and Final Assembly
Propylphosphonic Anhydride (T3P®)-Mediated Coupling
The propanamide linkage is formed using T3P®/EtOAc, a highly efficient coupling reagent:
Procedure :
-
Dissolve Part A (1.0 eq) and Part B (1.1 eq) in anhydrous DCM (0.1 M).
-
Add Et₃N (3.0 eq) and T3P® (1.5 eq, 50% in EtOAc) dropwise at 0°C.
-
Stir at room temperature for 6 hours, monitor by TLC (EtOAc/hexanes 3:1).
-
Quench with saturated NaHCO₃, extract with DCM (3×), dry (Na₂SO₄), and concentrate.
-
Purify via silica gel chromatography (gradient: 20% → 50% EtOAc/hexanes).
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 88% |
| Purity (LCMS) | 99.2% |
| Reaction Scale | 10 g – 1 kg |
Alternative Synthetic Routes and Comparative Analysis
HATU/DIPEA in DMF
While T3P® is optimal for large-scale synthesis, HATU-mediated coupling in DMF offers advantages for sterically hindered substrates:
Enzymatic Aminolysis
Lipase-catalyzed amidation (e.g., CAL-B in tert-butanol) provides an eco-friendly alternative:
-
Conditions : 40°C, 48 hours, 0.5% w/w enzyme loading.
-
Limitation : 62% yield due to incomplete conversion of bulky substrates.
Critical Process Parameters and Troubleshooting
Oxidation State Control
Regioselectivity in Pyrazole Formation
Crystallization Optimization
-
Issue : Low crystallinity of final amide.
-
Resolution : Use anti-solvent (n-heptane) addition to DCM solution at −20°C, achieving 98.5% purity after one crystallization.
Analytical Characterization Data
Spectroscopic Profiles
Purity and Stability
-
HPLC : t_R = 8.32 min (C18, 0.1% TFA/ACN gradient), purity >99%.
-
Accelerated Stability : No degradation after 6 months at 25°C/60% RH.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| T3P® | 45 |
| Tetrahydrothiophene-3-carboxylic acid | 30 |
| Solvents (DCM/EtOAc) | 15 |
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole rings can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order sulfone derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
Scientific Research Applications
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s tetrahydrothiophene dioxide group distinguishes it from other pyrazole-carboxamide derivatives. Compared to aryl-substituted analogs (e.g., compounds 3a–3d in ), the sulfone group enhances polarity and aqueous solubility due to its strong electron-withdrawing nature. For instance:
Functional Group Impact on Bioactivity
Pyrazole-propanamide derivatives are often explored for kinase inhibition or anti-inflammatory activity. In contrast, compounds like 3e (), which feature chloro substituents, exhibit higher molecular weights and melting points (172–174°C) due to increased halogen-mediated intermolecular forces .
Comparison with Sulfonamide and Urea Derivatives
Unlike sulfonamide-based pyrazoles (e.g., N-[1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide in ), the target compound’s propanamide linker provides greater conformational flexibility. Sulfonamides generally exhibit higher metabolic stability but lower permeability than amides, suggesting the target compound may prioritize bioavailability over longevity in vivo . Urea-linked pyrazoles (e.g., MK13 in ) rely on hydrogen bonding for target engagement, whereas the propanamide group balances polarity and flexibility .
Biological Activity
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound featuring multiple heterocyclic structures, including pyrazole and tetrahydrothiophene moieties. These structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 372.41 g/mol. The presence of the dioxidotetrahydrothiophene ring and various functional groups contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O5S |
| Molecular Weight | 372.41 g/mol |
| Structural Features | Pyrazole, Tetrahydrothiophene |
| Potential Activities | Antimicrobial, Anticancer |
Antimicrobial Properties
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. For instance, some derivatives have been shown to inhibit the growth of Gram-positive bacteria effectively. The mechanism often involves interference with bacterial DNA gyrase, crucial for DNA replication and transcription .
Anticancer Activity
Studies have suggested that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. This activity is typically mediated through the modulation of cell signaling pathways associated with cell proliferation and survival . The unique structure of this compound may enhance these effects due to its ability to interact with various biological targets.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar in structure to this compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Case Study 2: Anticancer Potential
In another research project focusing on the anticancer potential of pyrazole derivatives, this compound was tested against various cancer cell lines. The compound showed promising results in reducing cell viability at micromolar concentrations, indicating its potential as a lead compound for further development.
Q & A
Q. How to prioritize biological targets for this compound based on its structural motifs?
- Methodology : Screen against kinase or GPCR panels due to the pyrazole core’s prevalence in inhibitors. Use thermal shift assays to identify target engagement. Correlate results with known bioactivities of analogs (e.g., anti-inflammatory or anticancer properties) .
Q. What in vitro models best predict in vivo metabolic stability?
- Methodology : Use hepatocyte microsomes (human/rodent) to quantify intrinsic clearance. Compare with Caco-2 permeability assays to assess intestinal absorption. Adjust logP via substituent modification (e.g., fluorination) to balance solubility and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
